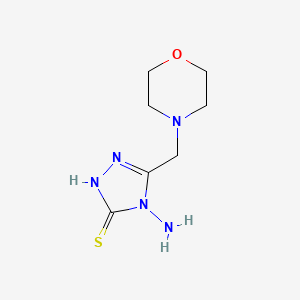

4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core with three key substituents:

- 5-(Morpholin-4-ylmethyl) group: A morpholine ring attached via a methyl group, contributing to solubility and electronic effects.

- 3-Thiol group: Provides redox activity and metal-binding capabilities.

This compound is synthesized via nucleophilic substitution reactions. For example, 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol derivatives are generated by reacting thiol precursors with (bromomethyl)cyclohexane or 2-chloropyridine in 1-propanol under alkaline conditions . The morpholine moiety is strategically incorporated to modulate pharmacokinetic properties and target interactions.

Properties

IUPAC Name |

4-amino-3-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5OS/c8-12-6(9-10-7(12)14)5-11-1-3-13-4-2-11/h1-5,8H2,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOECCYODDGFWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the morpholine moiety.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenated compounds or acylating agents are used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal activities against various fungal pathogens. For instance, studies have shown that certain triazole derivatives can significantly outperform established antifungal agents like azoxystrobin and ketoconazole in inhibiting fungal growth . The incorporation of the thiol group in 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol may enhance its efficacy against resistant strains.

2. Antibacterial Properties

The compound has demonstrated promising antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, triazole derivatives exhibited minimum inhibitory concentrations (MIC) that were lower than those of conventional antibiotics such as ciprofloxacin and gentamicin . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly influence antibacterial potency.

3. Anticancer Potential

Recent investigations have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the 1,2,4-triazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown comparable efficacy to doxorubicin, a standard chemotherapeutic agent . This suggests that this compound could be a candidate for further development in cancer therapy.

Agricultural Applications

1. Agrochemicals

The compound's antifungal and antibacterial properties make it a suitable candidate for use in agrochemicals. Triazole derivatives are commonly used as fungicides in agriculture to protect crops from fungal diseases. The effectiveness of this compound against plant pathogens positions it as a promising agent in crop protection strategies .

2. Plant Growth Regulators

There is emerging interest in the use of triazoles as plant growth regulators due to their ability to influence plant metabolism and growth patterns. The application of such compounds can enhance crop yield and resilience against environmental stresses.

Material Science Applications

1. Corrosion Inhibition

Triazoles are also recognized for their application as corrosion inhibitors in metal protection. The presence of nitrogen and sulfur atoms in the structure of this compound can form stable complexes with metal surfaces, thereby providing a protective layer against corrosive environments .

2. Supramolecular Chemistry

The unique structural properties of triazoles allow them to participate in supramolecular assemblies. This characteristic can be exploited in the design of new materials with specific functionalities, such as sensors or drug delivery systems.

Mechanism of Action

The mechanism of action of 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as proteases and kinases, which are crucial for the survival and proliferation of microorganisms and cancer cells.

Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical profiles of triazole derivatives are highly substituent-dependent. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility: Morpholinomethyl and pyridyl groups improve water solubility compared to benzylthio or quinolinyl derivatives.

- Stability : Thiol groups are prone to oxidation, but morpholine’s steric bulk may protect the triazole core.

Biological Activity

Overview

4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 155219-05-9) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. The unique structure, which includes a morpholine and thiol group, contributes to its reactivity and biological efficacy.

- Molecular Formula: C₇H₁₃N₅OS

- Molecular Weight: 215.28 g/mol

- Physical State: Solid

- Melting Point: Not specified in the sources

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various microbial strains, including bacteria and fungi. In a study comparing several derivatives of triazoles, compounds containing the morpholine moiety displayed enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 mm |

| 2 | Bacillus cereus | 14 mm |

| 3 | Escherichia coli | 12 mm |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it was tested against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated a dose-dependent cytotoxic effect .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (IGR39) | 10 |

| Breast Cancer (MDA-MB-231) | 15 |

| Pancreatic Carcinoma (Panc-1) | 20 |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes critical for the survival of microorganisms and cancer cells. It interacts with proteases and kinases involved in signaling pathways that regulate cell growth and apoptosis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

A notable case study examined the effects of various derivatives of triazole compounds on cancer cell lines. The study found that modifications to the morpholine moiety significantly impacted the anticancer activity. For example, derivatives with additional substituents on the morpholine ring showed enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. How is the antiradical activity of this compound evaluated experimentally?

-

Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed. A solution of the compound in DMSO is mixed with methanolic DPPH (0.1 mM), incubated at 25°C for 30 minutes, and optical density is measured at 517 nm. Antiradical activity (ARA) is calculated as:

For example, at 1 × 10⁻³ M, the base compound showed 88.89% scavenging activity .

Advanced Research Questions

Q. What coordination behavior does this compound exhibit with transition metals, and how does geometry influence its properties?

- Coordination : The ligand binds via the thiol (-SH) and amino (-NH₂) groups, forming five-membered chelate rings. For instance:

- Contradictions : Some studies propose octahedral geometries for Ni(II) complexes, highlighting the need for X-ray crystallography to resolve ambiguities .

Q. How can derivatives of this compound be optimized for electrochemical sensing applications?

- Functionalization : Alkylation or Mannich reactions introduce side chains (e.g., 2-hydroxybenzylidene) to enhance redox activity. For example, S-alkyl derivatives improve conductivity when immobilized on electrodes .

- Sensor Design : Hybrid materials (e.g., silsesquioxane nanocomposites) exhibit enhanced nitrite detection limits (0.1 µM) via cyclic voltammetry, attributed to the ligand’s electron-donating groups stabilizing metal centers (e.g., Cu hexacyanoferrate) .

Q. What structure-activity relationships (SARs) govern its antiradical and biological activity?

- Key Findings :

- Substituent Effects : Introducing 2-hydroxybenzylidene (compound 3) boosts antiradical activity (53.78% at 1 × 10⁻⁴ M) by stabilizing radicals via resonance, while 4-fluorobenzylidene (compound 2) reduces activity due to electron-withdrawing effects .

- Thiol Group : Alkylation (e.g., S-allyl derivatives) diminishes activity, emphasizing the critical role of the free -SH group in radical scavenging .

Methodological Notes

- Contradiction Analysis : Discrepancies in metal complex geometries (e.g., Cu(II) square planar vs. tetrahedral) may arise from solvent effects or counterion influence. Multi-technique validation (EPR, XRD) is recommended .

- Experimental Design : For antiradical studies, include positive controls (e.g., ascorbic acid) and assess concentration-dependent trends to validate SARs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.